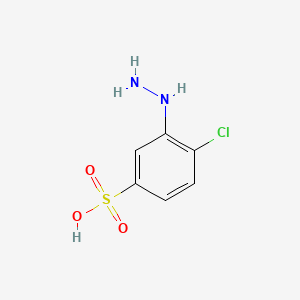

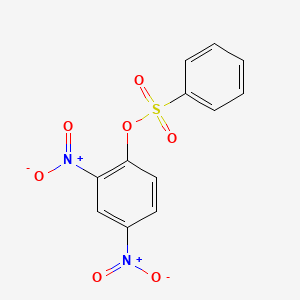

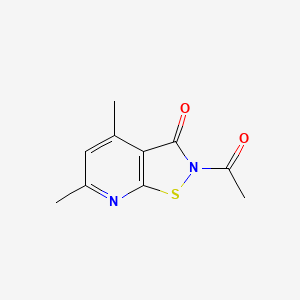

![molecular formula C30H40N2O2S2 B1661918 2,5-Bis(2-ethylhexyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione CAS No. 1185885-86-2](/img/structure/B1661918.png)

2,5-Bis(2-ethylhexyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione

Descripción general

Descripción

“2,5-Bis(2-ethylhexyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione” is an organic compound with the molecular formula C30H40N2O2S2 and a molecular weight of 524.78 g/mol .

Synthesis Analysis

The synthesis of similar compounds often involves column chromatography on silica gel using petroleum ether/dichloromethane as eluent . The crude product is then further purified by recrystallization with ethanol .Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string: CCCCC(CC)CN1C(=O)C2=C(N(CC(CC)CCCC)C(=O)C2=C1C1=CC=CS1)C1=CC=CS1 .Physical And Chemical Properties Analysis

This compound is a crystalline powder . Its 1H NMR and 13C NMR spectra have been reported .Aplicaciones Científicas De Investigación

Organic Electronic Applications

This compound is used in the synthesis of conjugated donor-acceptor polymers via direct C-H arylation polymerization . These polymers have received significant interest in organic electronic applications due to their tunable optoelectronic properties with a narrow band gap .

Photovoltaic Properties

The compound is used in the study of photovoltaic properties. The synthesized polymers show temperature-dependent absorption when blended with PC 71 BM, which is studied for photovoltaic application .

Light-Emitting Diodes

The compound is used in the development of light-emitting diodes. The tunable optoelectronic properties of the synthesized polymers make them suitable for this application .

Electrochromic Devices

The compound is also used in the creation of electrochromic devices. The synthesized polymers’ electrical properties make them ideal for this application .

Field-Effect Transistors

The compound is used in the fabrication of field-effect transistors. The electrical properties of the synthesized polymers make them suitable for this application .

Photocatalytic Hydrogen Evolution

The compound is used in the construction of sulfone-based dual acceptor copolymers for highly efficient photocatalytic hydrogen evolution . The resulting polymer, PBDTTS-1SO, displayed high photocatalytic activities under visible-light illumination .

Polymeric Solar Cells

The compound is used as a donor molecule in the fabrication of polymeric solar cells (PSCs) .

Organic Thin-Film Transistors

The compound is used in the fabrication of organic thin-film transistors (OTFTs) .

Direcciones Futuras

Propiedades

IUPAC Name |

2,5-bis(2-ethylhexyl)-1,4-dithiophen-2-ylpyrrolo[3,4-c]pyrrole-3,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H40N2O2S2/c1-5-9-13-21(7-3)19-31-27(23-15-11-17-35-23)25-26(29(31)33)28(24-16-12-18-36-24)32(30(25)34)20-22(8-4)14-10-6-2/h11-12,15-18,21-22H,5-10,13-14,19-20H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTJNHAWTSFHBBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CN1C(=C2C(=C(N(C2=O)CC(CC)CCCC)C3=CC=CS3)C1=O)C4=CC=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H40N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90729354 | |

| Record name | 2,5-Bis(2-ethylhexyl)-3,6-di(thiophen-2-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90729354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

524.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Bis(2-ethylhexyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione | |

CAS RN |

1185885-86-2 | |

| Record name | 2,5-Bis(2-ethylhexyl)-3,6-di(thiophen-2-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90729354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes DPP a promising building block for organic solar cell materials?

A1: DPP is a strong electron-accepting unit that exhibits strong absorption in the visible region of the electromagnetic spectrum. [, , ] This characteristic makes DPP-based materials efficient at harvesting sunlight, a crucial factor for solar cell performance. Additionally, the four solubilizing alkyl chains on the DPP core contribute to good solubility in common solvents, [] which is essential for solution-processing techniques commonly used in organic solar cell fabrication.

Q2: How does the structure of DPP affect its performance in organic solar cells?

A2: The planar structure of the DPP core allows for strong π-π stacking interactions, [] which facilitates charge transport within the active layer of the solar cell. Furthermore, the electron-deficient nature of DPP allows it to readily accept electrons from electron-rich donor materials, creating a charge separation essential for electricity generation. []

Q3: Can DPP be used in both polymer and small molecule-based organic solar cells?

A3: Yes, research demonstrates the versatility of DPP in constructing both polymeric and small-molecule organic solar cell materials. [, ] For example, DPP has been successfully incorporated into ladder-type donor-acceptor copolymers [] and linear A-D-A type small molecules. [] This flexibility allows for tailoring the optoelectronic properties and morphology of the active layer to optimize device performance.

Q4: What are the limitations of DPP-based materials in organic solar cells?

A4: While DPP-based materials have shown promise in organic solar cells, there are still areas for improvement. For instance, the power conversion efficiencies of DPP-based devices are still lower than some other high-performing organic solar cell materials. [, ] Further research focusing on optimizing the molecular design, morphology control, and device engineering is crucial to overcome these limitations and achieve higher efficiencies.

Q5: What are the future directions for research on DPP in organic solar cells?

A5: Future research could explore the synthesis of new DPP derivatives with tailored optoelectronic properties, such as extending the absorption range further into the near-infrared region. [] Investigating new processing techniques to optimize the morphology of DPP-based active layers and improve charge transport is another promising avenue. Additionally, understanding the degradation mechanisms of DPP-based materials and developing strategies to enhance their long-term stability are crucial for the development of commercially viable organic solar cells.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

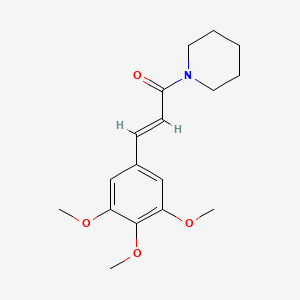

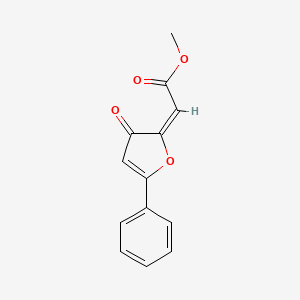

![N-[(1E)-1-(3,5-Dimethoxyphenyl)ethylidene]hydroxylamine](/img/structure/B1661848.png)

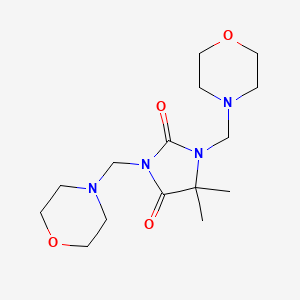

![2-[[5-[(Dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethanamine;oxalic acid](/img/structure/B1661852.png)